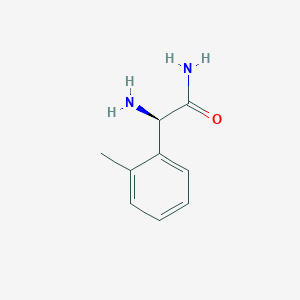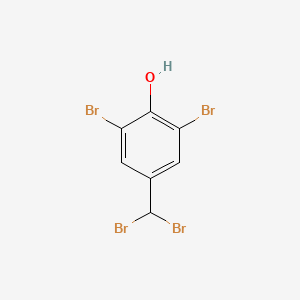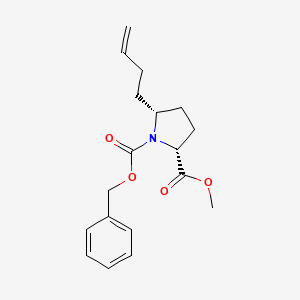
8-Methylnon-6-enoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-6-Nonenoyl-CoA is a specialized compound involved in the biosynthesis of capsaicin, the active component in chili peppers responsible for their pungency. This compound is a Coenzyme A ester derived from branched-chain amino acid biosynthesis and plays a crucial role in the formation of capsaicin through an amide bond formation with vanilloylamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-Nonenoyl-CoA typically involves the activation of the corresponding acid using N-hydroxysuccinimide (NHS) and dicyclocarbodiimide (DCC). This method is well-established and allows for the efficient production of the CoA ester .
Industrial Production Methods: While specific industrial production methods for 8-Methyl-6-Nonenoyl-CoA are not extensively documented, the synthesis generally follows similar protocols to those used in laboratory settings, with potential scaling up for larger production volumes .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-6-Nonenoyl-CoA primarily undergoes amide bond formation reactions. One notable reaction is its combination with vanilloylamine, catalyzed by capsaicin synthase, to produce capsaicin .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), dicyclocarbodiimide (DCC), vanilloylamine.
Conditions: The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products: The primary product formed from the reaction of 8-Methyl-6-Nonenoyl-CoA with vanilloylamine is capsaicin .
Applications De Recherche Scientifique
8-Methyl-6-Nonenoyl-CoA has significant applications in various fields:
Mécanisme D'action
The mechanism of action of 8-Methyl-6-Nonenoyl-CoA involves its role as a substrate for capsaicin synthase, a BAHD-type acyltransferase. This enzyme catalyzes the formation of an amide bond between 8-Methyl-6-Nonenoyl-CoA and vanilloylamine, leading to the production of capsaicin. The enzyme is highly specific for its substrates and operates independently of additional cofactors .
Comparaison Avec Des Composés Similaires
8-Nonenoyl-CoA: Another CoA ester involved in similar biosynthetic pathways.
Hexanoyl-CoA: A shorter-chain CoA ester used in various metabolic processes.
Myristoyl-CoA: A longer-chain CoA ester with applications in lipid metabolism.
Uniqueness: 8-Methyl-6-Nonenoyl-CoA is unique due to its specific role in the biosynthesis of capsaicin, a compound with significant culinary and pharmaceutical importance. Its specificity for vanilloylamine and the resulting production of capsaicin distinguish it from other CoA esters .
Propriétés
Formule moléculaire |
C31H52N7O17P3S |
|---|---|
Poids moléculaire |
919.8 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-19(2)9-7-5-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h7,9,17-20,24-26,30,41-42H,5-6,8,10-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-7+/t20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
JGNCYWQFXLYWMO-RSERDAIDSA-N |
SMILES isomérique |
CC(C)/C=C/CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C)C=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)





![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt](/img/structure/B13415835.png)

![1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine](/img/structure/B13415852.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)
